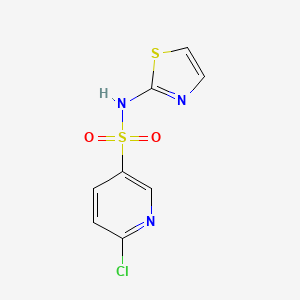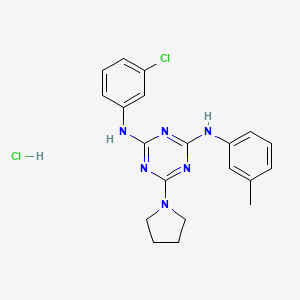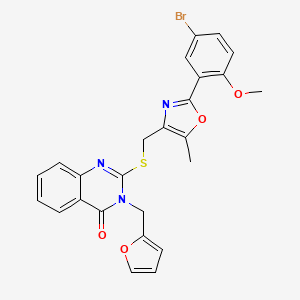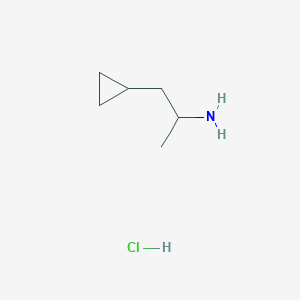![molecular formula C23H23F2N5O2S B2600388 N-(2,4-difluorophenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1116036-80-6](/img/structure/B2600388.png)
N-(2,4-difluorophenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H23F2N5O2S and its molecular weight is 471.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Utilization in Mammals, Insects, and Bacteria
- A study highlighted the role of various nicotinamide derivatives, including compounds similar to N-(3-methoxypropyl)-6-[(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide, in treating pellagra and being formed in mammals following administration of related compounds (Ellinger, Fraenkel, & Abdel Kader, 1947).
Antineoplastic Activities
- A research focusing on nicotinamide derivatives showed their potential in antineoplastic activities, indicating their possible application in cancer research and treatment (Ross, 1967).
Gene Expression and Antitumor Properties
- Another study explored sulfonamide-focused libraries, including compounds akin to N-(3-methoxypropyl)-6-[(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide, for their gene expression changes and essential pharmacophore structure in antitumor applications (Owa et al., 2002).
Mixed-Function Oxidase Activity
- Research on nicotinamide as an additive in oxidative metabolism studies revealed its inhibitory effects on metabolism of substrates, suggesting its importance in metabolic studies (Schenkman, Ball, & Estabrook, 1967).
Inhibitory Effects on Drug Metabolism
- Nicotinamide derivatives have been shown to inhibit various metabolic processes in liver microsomes, indicating their potential in drug metabolism research (Sasame & Gillette, 1970).
Reduction of Azo Dyes
- A study demonstrated the ability of NADH, closely related to nicotinamide derivatives, to reduce a variety of azo dyes, implicating its potential in dye degradation and metabolism studies (Nam & Renganathan, 2000).
Herbicidal Activity
- Compounds derived from nicotinic acid, such as N-(3-methoxypropyl)-6-[(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide, showed potential as natural-product-based herbicides, providing insights into agricultural applications (Yu et al., 2021).
Reactive Copolymers Synthesis
- Research on reactive copolymers involving methacrylamide derivatives revealed their potential in polymer science and material engineering (Kopeček, 1977).
Induction of Apoptosis
- A study identified N-phenyl nicotinamides as inducers of apoptosis, suggesting their potential in developing novel anticancer agents (Cai et al., 2003).
Corrosion Inhibition
- Nicotinamide derivatives have been investigated for their corrosion inhibition effects on mild steel in acidic solutions, indicating their relevance in material science and corrosion research (Chakravarthy, Mohana, & Pradeep Kumar, 2014).
Fungicidal Activity
- Derivatives of nicotinamide have shown promising fungicidal activities against various plant pathogens, suggesting their application in agriculture and pest control (Wu et al., 2022).
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N5O2S/c1-32-20-5-3-2-4-19(20)29-10-12-30(13-11-29)21-8-9-26-23(28-21)33-15-22(31)27-18-7-6-16(24)14-17(18)25/h2-9,14H,10-13,15H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQYKOSFWIKNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC=C3)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B2600306.png)
![3,4-difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide](/img/structure/B2600307.png)
![4-[Benzyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B2600308.png)

![[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2600312.png)

![6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2600316.png)
![(E)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B2600319.png)
![4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one](/img/structure/B2600322.png)
![2-(4-(N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2600323.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-phenylethanediamide](/img/structure/B2600325.png)
![3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide](/img/structure/B2600327.png)

